molecular formula C18H22N6O3 B2824633 N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941994-44-1

N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2824633
CAS No.: 941994-44-1
M. Wt: 370.413
InChI Key: JMTPQOPAKKVMQE-UHFFFAOYSA-N
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Description

“N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen in its structure . Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Scientific Research Applications

1. Synthesis and Characterization

  • Zaki et al. (2017) explored a synthetic method and characterized new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine derivatives, including compounds related to N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, using spectral analysis (Zaki, Radwan, & El-Dean, 2017).

2. Antimicrobial and Antitumor Applications

3. Chemical Modification for Diverse Applications

  • Collins et al. (2000) focused on the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showing potential for various applications, including reactions with morpholine (Collins, Hughes, & Johnson, 2000).

4. Heterocyclic Synthesis

  • Ho and Suen (2013) synthesized novel heterocyclic compounds including morpholine and pyrimidine derivatives, emphasizing the versatility of compounds related to this compound in heterocyclic chemistry (Ho & Suen, 2013).

5. Polymer Research

  • Dinari and Haghighi (2017) researched the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring, suggesting the potential of similar compounds in polymer research (Dinari & Haghighi, 2017).

6. Glycogen Phosphorylase Inhibitors

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine, a scaffold similar to the one in the compound of interest, has been identified as an integral part of several kinase inhibitors and nucleoside drugs . This suggests that “N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” and similar compounds could have potential applications in the development of new kinase inhibitors for cancer therapy .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of nitrogen-containing heterocycles known as triazinanes . .

Mode of Action

It’s known that 1,2,3-triazines and 1,2,3,5-tetrazines react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing a triazole structure have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound may influence a variety of biochemical pathways.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c25-16(19-6-7-22-10-12-27-13-11-22)15-17(26)24-9-8-23(18(24)21-20-15)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPQOPAKKVMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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